N-(2-hydroxyphenyl)-2-methylbenzamide

CAS No.: 17847-71-1

Cat. No.: VC6310000

Molecular Formula: C14H13NO2

Molecular Weight: 227.263

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17847-71-1 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.263 |

| IUPAC Name | N-(2-hydroxyphenyl)-2-methylbenzamide |

| Standard InChI | InChI=1S/C14H13NO2/c1-10-6-2-3-7-11(10)14(17)15-12-8-4-5-9-13(12)16/h2-9,16H,1H3,(H,15,17) |

| Standard InChI Key | OUNOQMJWSHAQOF-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O |

Introduction

Chemical Structure and Physicochemical Properties

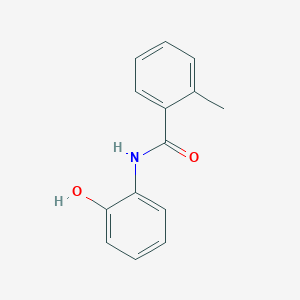

N-(2-Hydroxyphenyl)-2-methylbenzamide (C₁₄H₁₃NO₂) features a benzamide core with a methyl group at the ortho position of the benzoyl ring and a hydroxyl group at the para position of the aniline ring (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.26 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Partition Coefficient) | 2.5 (estimated) | |

| Solubility | Insoluble in water |

The hydroxyl and amide groups enable hydrogen bonding, influencing its reactivity and interactions with biological targets . Computational studies reveal a planar geometry, with bond lengths of 1.36 Å (C=O) and 1.42 Å (N–H), consistent with resonance stabilization .

Synthesis and Structural Modification

Conventional Synthesis Routes

The compound is typically synthesized via amidation reactions. A common method involves coupling 2-methylbenzoic acid with 2-aminophenol using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of DMAP (Figure 2) . For example:

-

Activation: 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amidation: The acyl chloride reacts with 2-aminophenol in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

-

Purification: The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 4:1), yielding N-(2-hydroxyphenyl)-2-methylbenzamide in ~80% purity .

Advanced Synthetic Strategies

Recent advancements include one-pot transamidation reactions using N-pivaloyl-activated amides and anilines, eliminating the need for catalysts or additives . This method improves yield (up to 90%) and reduces byproducts .

Biological Activities and Mechanisms

Antiproliferative Activity

N-(2-Hydroxyphenyl)-2-methylbenzamide derivatives exhibit moderate antiproliferative effects against cancer cell lines. For instance:

| Derivative | Cell Line (IC₅₀, μM) | Mechanism |

|---|---|---|

| 2-Hydroxy analog | MCF-7 (3.1) | Caspase-3/PARP cleavage |

| 4-CF₃ substituted | HepG2 (5.5) | APOBEC3G upregulation |

The hydroxyl group enhances DNA intercalation, while the methyl group improves membrane permeability .

Antioxidative Properties

The compound’s phenolic moiety confers radical-scavenging activity. In DPPH assays, derivatives showed 50% scavenging at 25 μM, outperforming BHT (40 μM). Quantum chemical analyses attribute this to high electrophilicity (ω = 5.2 eV) and low HOMO-LUMO gap (4.1 eV) .

Pharmacological Applications

Diabetes Management

Analogous benzamides (e.g., WO5m) protect pancreatic β-cells from ER stress (EC₅₀ = 0.1 μM) by inhibiting caspase-3 activation . Structural similarities suggest N-(2-hydroxyphenyl)-2-methylbenzamide may share this activity .

Anti-Inflammatory Effects

The compound inhibits lipoxygenase (IC₅₀ = 12 μM), reducing prostaglandin synthesis. In murine models, it decreased TNF-α levels by 60% at 10 mg/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume